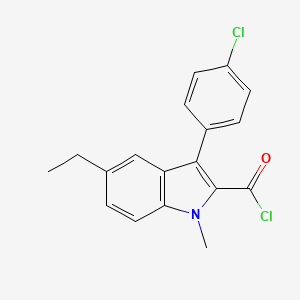
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a chlorophenyl group, an ethyl group, and a carbonyl chloride functional group attached to an indole core, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.
Electrophilic aromatic substitution: The indole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Reduction and oxidation: The compound can be reduced or oxidized under specific conditions to yield different derivatives.
Common Reagents and Conditions
Thionyl chloride (SOCl₂): Used for introducing the carbonyl chloride group.
Palladium catalysts: Employed in cross-coupling reactions to introduce various substituents.
Strong bases and acids: Utilized in substitution and elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can yield an amide derivative, while reacting with an alcohol can produce an ester.
科学的研究の応用
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride has several applications in scientific research:
Medicinal chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material science: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-1H-indole-2-carbonyl chloride
- 5-ethyl-1-methyl-1H-indole-2-carbonyl chloride
- 3-(4-bromophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride
Uniqueness
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride is unique due to the specific combination of functional groups attached to the indole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c1-3-11-4-9-15-14(10-11)16(17(18(20)22)21(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVMMMPPRKVHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
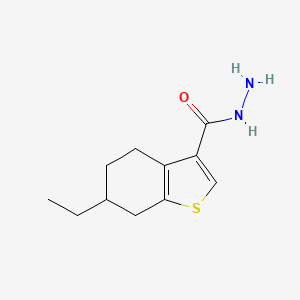

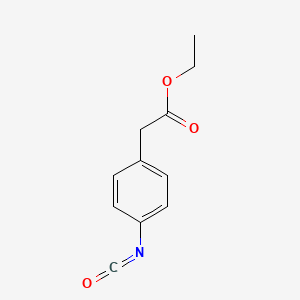
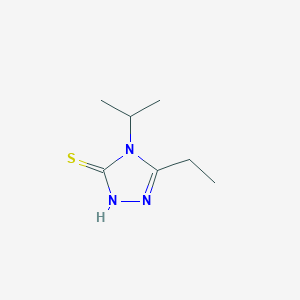
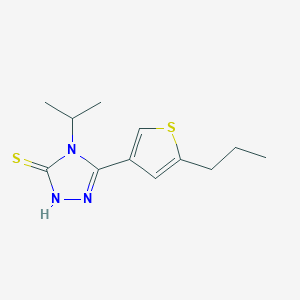
![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)
![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)
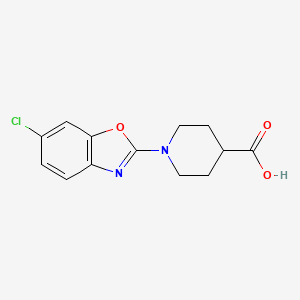
![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)
